Field: Organic Chemistry
Results: The use of MAOS has increased the efficiency of the synthesis of pyrrolidines.
3-Phenylpyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones, characterized by a phenyl group attached to the third carbon of the pyrrolidinone ring. Its molecular formula is and it has a significant role in various fields, including organic synthesis, medicinal chemistry, and biological research. This compound is notable for its potential therapeutic applications, particularly in neurological disorders and as a precursor for drug development .
Research indicates that 3-Phenylpyrrolidin-2-one exhibits various biological activities, including:
The synthesis of 3-Phenylpyrrolidin-2-one typically involves cyclization reactions. Common methods include:
3-Phenylpyrrolidin-2-one finds applications across several domains:
Studies have focused on the interactions of 3-Phenylpyrrolidin-2-one with various biological targets. For instance, its binding affinity to nuclear receptors such as RORγt has been explored, revealing its potential as an inverse agonist in autoimmune diseases. Structure-based discovery methods have been employed to optimize its interactions with these targets .
Several compounds share structural similarities with 3-Phenylpyrrolidin-2-one:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Phenylpyrrolidin-2-one | Non-chiral version of the compound | Lacks chiral specificity affecting biological activity |
N-Phenylpyrrolidin-2-one | Phenyl group attached to the nitrogen atom | Different reactivity patterns due to nitrogen substitution |
2-Phenylpyrrolidin-4-one | Structural isomer with phenyl group on the second carbon | Variations in biological activity due to positional isomerism |
3-Phenylpyrrolidin-2-one is unique due to its chiral nature, which allows for selective interactions with biological targets, potentially enhancing its therapeutic efficacy compared to non-chiral or isomeric counterparts .
Irritant